Gypsoside
Overview
Description
Gypsum, chemically known as calcium sulfate dihydrate (CaSO4·2H2O), is a mineral of significant industrial and environmental importance. It is a by-product of various industrial processes, including mining and milling of borate, phosphate, and uranium deposits. Gypsum's role in environmental processes, such as the stabilization and bioavailability of heavy metalloids like arsenic, is of particular interest to researchers .
Synthesis Analysis
The synthesis of gypsum can occur naturally or as a by-product of industrial processes. One such process is the Fe(III)-As(V) coprecipitation technique used for hydrometallurgical arsenic removal. The resulting gypsum can fix arsenic, with the fixation efficiency being influenced by factors such as pH, initial arsenic concentration, and the Fe/As molar ratio . Synthetic gypsum has also been produced with varying amounts of arsenic to study its potential for immobilizing and removing arsenic pollution .
Molecular Structure Analysis
The molecular structure of gypsum has been extensively studied using techniques such as neutron diffraction, which has refined the understanding of its crystal structure. The hydrogen bond distance in gypsum was found to be 2.82 Å, and the positions of hydrogen atoms are consistent with nuclear magnetic resonance findings. The O–H distance is approximately 0.99 Å, suggesting that the O, H, and O atoms are collinear .
Chemical Reactions Analysis
Gypsum's interaction with arsenic during the Fe(III)-As(V) coprecipitation process is a chemical reaction of interest. The fixation of arsenic by gypsum has been quantitatively investigated, and it was found that gypsum could prevent the release of arsenic from Fe(III)-As(V) coprecipitates. The presence of arsenic in gypsum has been confirmed to occur in both +3 and +5 oxidation states .
Physical and Chemical Properties Analysis
The physical and chemical properties of gypsum are influenced by its interaction with water. Studies using nonlinear vibrational spectroscopy and ab initio molecular dynamics have provided insights into the structure and dynamics of water adsorbed on the gypsum surface. At low relative humidity, an anisotropic arrangement of structural water molecules and the presence of dangling OH groups were observed. The adsorption of water layers on the gypsum surface affects the amount of free OH groups and the surface diffusion of water molecules .
The structural morphology of gypsum has also been described in comparison with other similar minerals like brushite and pharmacolite. The attachment energies of various crystal faces of gypsum have been calculated, and the theoretical habits have been found to be platy or tabular, which is consistent with observations .
Scientific Research Applications
- Specific Scientific Field : Pharmacology and Medicine .
- Summary of the Application : Gypenosides (GPS), including Gypsoside, are extracted from Gynostemma pentaphyllum Makino, a plant widely used in Southeast Asian folk medicine or food . These compounds have been studied for their therapeutic effects, such as expectorant activity, cough relieving, and anti-inflammatory effect . To enhance the delivery and effectiveness of these compounds, researchers have explored the use of microencapsulation .
- Methods of Application or Experimental Procedures : In the study, Gypenosides-loaded microcapsules (GPMC) were prepared by gelatin/gum . An up to 80% encapsulation of GPS at pH 4.0 was achieved, with a 1:2 drug to wall materials ratio and a 3% gelatin/gum arabic while stirring at 500 r/min . Microscopy revealed an average microcapsule size of 52.4 μm .
- Results or Outcomes : The study showed that GPMC exhibited excellent therapeutic effects, such as expectorant activity, cough relieving, and anti-inflammatory effect . The results indicate that microencapsulation is a safe and efficient delivery method for GPS .
properties
IUPAC Name |
(2S,3S,4R,5R)-6-[[(3S,4S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-8a-[(3R,4R,5R,6S)-5-[(3R,4S,5S,6R)-3,5-dihydroxy-6-methyl-4-[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3-[(3R,4S,5R)-3,5-dihydroxy-4-[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxycarbonyl-4-formyl-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-[(3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-4-[(3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C80H126O44/c1-27-40(88)59(119-66-48(96)42(90)32(85)23-108-66)54(102)71(111-27)116-56-28(2)112-73(61(52(56)100)121-68-53(101)57(34(87)25-110-68)117-65-47(95)41(89)31(84)22-107-65)124-74(106)80-17-15-75(3,4)19-30(80)29-9-10-38-76(5)13-12-39(77(6,26-83)37(76)11-14-79(38,8)78(29,7)16-18-80)115-72-55(103)60(120-67-49(97)43(91)33(86)24-109-67)62(63(123-72)64(104)105)122-70-51(99)46(94)58(36(21-82)114-70)118-69-50(98)45(93)44(92)35(20-81)113-69/h9,26-28,30-63,65-73,81-82,84-103H,10-25H2,1-8H3,(H,104,105)/t27-,28+,30+,31-,32-,33+,34-,35-,36-,37-,38-,39+,40+,41+,42+,43+,44+,45+,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56+,57+,58-,59+,60-,61-,62+,63+,65?,66?,67?,68?,69?,70?,71?,72?,73?,76+,77+,78-,79-,80+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJDBQMHOQSSGGS-OHFYMGMCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)OC3C(C(C(CO3)O)OC4C(C(C(CO4)O)O)O)O)OC(=O)C56CCC(CC5C7=CCC8C9(CCC(C(C9CCC8(C7(CC6)C)C)(C)C=O)OC1C(C(C(C(O1)C(=O)O)OC1C(C(C(C(O1)CO)OC1C(C(C(C(O1)CO)O)O)O)O)O)OC1C(C(C(CO1)O)O)O)O)C)(C)C)C)O)OC1C(C(C(CO1)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H](C(O1)O[C@H]2[C@@H](OC([C@@H]([C@@H]2O)OC3[C@@H]([C@H]([C@@H](CO3)O)OC4[C@@H]([C@H]([C@@H](CO4)O)O)O)O)OC(=O)[C@@]56CC[C@@]7(C(=CC[C@H]8[C@]7(CC[C@@H]9[C@@]8(CC[C@@H]([C@@]9(C)C=O)OC1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)OC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)OC1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)O)O)OC1[C@@H]([C@H]([C@H](CO1)O)O)O)O)C)C)[C@@H]5CC(CC6)(C)C)C)C)O)OC1[C@@H]([C@H]([C@@H](CO1)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C80H126O44 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1791.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Gypsoside |
Citations
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